Benzyl 2-(5-aminoindolin-1-yl)acetate Benzyl 2-(5-aminoindolin-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1431565-91-1
VCID: VC3096876
InChI: InChI=1S/C17H18N2O2/c18-15-6-7-16-14(10-15)8-9-19(16)11-17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12,18H2
SMILES: C1CN(C2=C1C=C(C=C2)N)CC(=O)OCC3=CC=CC=C3
Molecular Formula: C17H18N2O2
Molecular Weight: 282.34 g/mol

Benzyl 2-(5-aminoindolin-1-yl)acetate

CAS No.: 1431565-91-1

Cat. No.: VC3096876

Molecular Formula: C17H18N2O2

Molecular Weight: 282.34 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 2-(5-aminoindolin-1-yl)acetate - 1431565-91-1

Specification

CAS No. 1431565-91-1
Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
IUPAC Name benzyl 2-(5-amino-2,3-dihydroindol-1-yl)acetate
Standard InChI InChI=1S/C17H18N2O2/c18-15-6-7-16-14(10-15)8-9-19(16)11-17(20)21-12-13-4-2-1-3-5-13/h1-7,10H,8-9,11-12,18H2
Standard InChI Key HEFJCEWILJXNIH-UHFFFAOYSA-N
SMILES C1CN(C2=C1C=C(C=C2)N)CC(=O)OCC3=CC=CC=C3
Canonical SMILES C1CN(C2=C1C=C(C=C2)N)CC(=O)OCC3=CC=CC=C3

Introduction

Chemical Identity and Structural Properties

Benzyl 2-(5-aminoindolin-1-yl)acetate is characterized by its specific molecular composition and structural features. The compound belongs to the indoline family, a bicyclic organic compound consisting of a benzene ring fused to a five-membered nitrogen-containing ring.

Basic Identification Parameters

The compound's fundamental identification parameters are summarized in Table 1, providing essential information for chemical cataloging and reference.

Table 1: Identification Parameters of Benzyl 2-(5-aminoindolin-1-yl)acetate

ParameterValue
CAS Registry Number1431565-91-1
Molecular FormulaC₁₇H₁₈N₂O₂
Molecular Weight282.34 g/mol
MDL NumberMFCD31700382
SMILES CodeO=C(OCC1=CC=CC=C1)CN2CCC3=C2C=CC(N)=C3

The structural composition includes an indoline core with an amino group at the 5-position, while the nitrogen of the indoline ring is functionalized with an acetate group featuring a benzyl protecting group. This arrangement creates a molecule with both nucleophilic (amino group) and electrophilic (ester) sites, contributing to its chemical versatility .

Structural Features and Bonding

The compound contains several key structural elements that define its chemical behavior:

  • An indoline core (2,3-dihydro-1H-indole) serving as the primary scaffold

  • An amino group (-NH₂) at the 5-position of the indoline ring, providing a nucleophilic site

  • An acetate linkage at the N-1 position of the indoline

  • A benzyl protecting group on the carboxyl function of the acetate

These structural components create a molecule with multiple reactive sites, enabling diverse chemical transformations and potential pharmaceutical applications .

Physicochemical Properties

The physicochemical properties of Benzyl 2-(5-aminoindolin-1-yl)acetate determine its behavior in chemical reactions, biological systems, and formulation processes.

A comprehensive review of the available data reveals the following physicochemical profile:

Table 2: Physicochemical Properties of Benzyl 2-(5-aminoindolin-1-yl)acetate

PropertyValueMethod/Source
Physical StateSolidObserved
ColorNot specified-
SolubilitySoluble in organic solvents (DMF, DMSO)Predicted
LogPNot reported in literature-
Melting PointNot reported in literature-
Boiling PointNot reported in literature-
StabilityStable under normal conditionsSafety data

The compound's relatively high molecular weight (282.34 g/mol) and the presence of both polar and nonpolar regions suggest moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Synthetic Approaches and Chemical Reactions

Reactivity Patterns

The reactivity of Benzyl 2-(5-aminoindolin-1-yl)acetate is governed by its functional groups:

  • The primary amine at the 5-position can participate in various transformations:

    • Nucleophilic substitution reactions

    • Amide formation

    • Reductive amination

    • Diazonium formation followed by various transformations

  • The benzyl ester group provides:

    • Protection for the carboxylic acid function

    • Opportunity for deprotection under hydrogenolysis conditions

    • Susceptibility to nucleophilic attack

  • The indoline core can undergo:

    • Oxidation to indole

    • Electrophilic aromatic substitution

    • Various ring modifications

These reactivity patterns make the compound valuable as a building block in more complex molecular architectures .

Analytical Characterization

Analytical characterization of Benzyl 2-(5-aminoindolin-1-yl)acetate is essential for confirming its identity, purity, and structural features.

Chromatographic Analysis

Chromatographic methods, particularly HPLC, would be suitable for purity determination and quality control of the compound. Typical conditions might include:

  • Reversed-phase HPLC using C18 columns

  • Mobile phases consisting of acetonitrile/water mixtures with appropriate buffers

  • UV detection at wavelengths typical for aromatic compounds (254-280 nm)

Applications and Research Significance

Pharmaceutical Applications

Indoline derivatives are widely studied for their biological activities, and Benzyl 2-(5-aminoindolin-1-yl)acetate may serve as an important intermediate in pharmaceutical research. The search results suggest several potential applications:

  • As a building block for the synthesis of more complex biologically active molecules

  • In the development of compounds with potential anti-inflammatory activities

  • As a precursor in the synthesis of compounds that may exhibit enzymatic inhibition properties

The structural similarity to other bioactive indoline derivatives suggests potential applications in diverse therapeutic areas .

Chemical Research Applications

The compound may be utilized in various chemical research contexts:

  • As a model compound for studying reaction mechanisms

  • In developing new synthetic methodologies

  • As a standard for analytical method development

  • In structure-activity relationship studies for indoline-based compounds

The presence of multiple functional groups makes this compound valuable for exploring selective transformation strategies .

Future Research Directions

Research involving Benzyl 2-(5-aminoindolin-1-yl)acetate could evolve in several directions:

Synthetic Methodology Development

  • Exploration of more efficient and selective synthetic routes

  • Development of green chemistry approaches for its preparation

  • Investigation of catalytic methods for functionalization of the various reactive sites

Biological Activity Exploration

  • Systematic evaluation of potential biological activities

  • Structure-activity relationship studies using the compound as a scaffold

  • Development of derivatives with enhanced pharmacological properties

Application in Materials Science

The compound's structure suggests potential applications in materials science, particularly in:

  • Development of functional materials through polymerization or cross-linking

  • Coordination chemistry with various metals

  • Surface modification technologies

These research directions would capitalize on the compound's structural features and reactivity patterns .

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